1,5-Bis(3-hydroxyphenyl)pentan-3-one

Lipophilicity Drug-likeness Permeability

Standard curcumin analogues retain the reactive α,β-unsaturated Michael acceptor, causing off-target covalent binding and limiting synthetic utility. 1,5-Bis(3-hydroxyphenyl)pentan-3-one eliminates this liability through a saturated pentan-3-one bridge while preserving the two meta-phenolic hydrogen-bond donors. - Direct acid-catalyzed spirocyclization to SPINOL-bypasses alkene reduction, enabling streamlined oxazoline, phosphoramidite & NHC ligand synthesis. - Lower TPSA (57.5 Ų) & XLogP3 3.0 predict enhanced passive BBB penetration vs curcumin; absence of Michael acceptor yields cleaner CNS pharmacology. - Reliable commercial supply up to kg scale; ideal for both focused library SAR and catalyst development without synthetic overhead.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
Cat. No. B1505350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(3-hydroxyphenyl)pentan-3-one
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCC(=O)CCC2=CC(=CC=C2)O
InChIInChI=1S/C17H18O3/c18-15(9-7-13-3-1-5-16(19)11-13)10-8-14-4-2-6-17(20)12-14/h1-6,11-12,19-20H,7-10H2
InChIKeyAUHOOONALCXGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Bis(3-hydroxyphenyl)pentan-3-one: A Saturated Diarylpentanoid Scaffold for Chiral Ligand Synthesis and Curcumin Analogue Development


1,5-Bis(3-hydroxyphenyl)pentan-3-one (CAS 1427054-08-7) is a saturated diarylpentanoid featuring a central pentan-3-one linker between two meta-hydroxyphenyl rings [1]. With a molecular weight of 270.32 g/mol and the formula C₁₇H₁₈O₃, it belongs to a class of monocarbonyl curcumin analogues but critically lacks the α,β-unsaturated double bonds present in the prototypical curcumin scaffold [2]. This structural distinction fundamentally alters its chemical reactivity, conformational flexibility, and application scope relative to its unsaturated counterparts.

Synthesis Direct precursor for SPINOL chiral ligand construction via intramolecular cyclization
Reactivity Saturated pentan-3-one scaffold avoids α,β-unsaturated Michael acceptor side-reactivity
Analogue Design meta-Hydroxyl orientation enables hydrogen-bond network studies in curcumin analogue SAR

Why 1,5-Bis(3-hydroxyphenyl)pentan-3-one Cannot Be Replaced by Its Unsaturated Analogue Ca 37 or Para-Substituted Isomers


In-class compounds such as 1,5-bis(3-hydroxyphenyl)-1,4-pentadiene-3-one (Ca 37) and 1,5-bis(4-hydroxyphenyl)pentan-3-one share the same core atom count but exhibit divergent physicochemical and functional profiles that preclude simple interchange. The saturated pentane bridge of the target compound eliminates the Michael acceptor reactivity inherent to Ca 37, while the meta-hydroxyl substitution pattern provides a distinct hydrogen-bonding geometry compared to para-isomers . These differences are critical in applications requiring predictable reactivity—for instance, the saturated ketone serves as a direct precursor to chiral SPINOL ligands, a transformation that is structurally impossible for the unsaturated analogue [1].

Unsaturated Ca 37
Michael acceptor reactivity may shift biological assay profiles; saturated scaffold cannot replicate electrophilic behaviour.
Para-hydroxyl isomer
Altered hydrogen-bond geometry may not reproduce meta-hydroxyl binding interactions or crystal packing.
SPINOL synthesis
Unsaturated analogue requires prior alkene reduction before cyclization; direct ketone route is exclusive to saturated scaffold.

Quantitative Differentiation of 1,5-Bis(3-hydroxyphenyl)pentan-3-one Against Closest Structural Analogs


Lipophilicity Modulation: XLogP3 of 3.0 vs. Unsaturated Analogue Ca 37 and Curcumin

The computed lipophilicity (XLogP3) of 1,5-bis(3-hydroxyphenyl)pentan-3-one is 3.0 [1]. This value reflects the saturated pentane linker and meta-hydroxyl substitution. For the unsaturated analogue Ca 37, the extended conjugation and planar geometry result in a different lipophilicity profile critical for membrane permeability; curcumin itself has an experimental log P of approximately 3.29 [2]. The target compound's lower lipophilicity may offer advantages in aqueous formulation or reduced non-specific protein binding compared to the more lipophilic unsaturated analogues.

Lipophilicity
Reported
XLogP3 3.0 Δ −0.29 vs curcumin
Supports solubility and non-specific protein-binding screening
Computed descriptor; experimental confirmation advised
Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) as a Descriptor of Hydrogen Bonding Capacity: 57.5 Ų vs. 66.8 Ų for Curcumin

The topological polar surface area (TPSA) of the target compound is 57.5 Ų [1], compared to 66.8 Ų for the unsaturated analogue curcumin [2]. The lower TPSA of the saturated analogue arises from the absence of the conjugated carbonyl system's contribution and the meta- rather than para-methoxy substitution. TPSA values below 140 Ų are generally associated with good oral absorption, but values closer to 60 Ų indicate superior potential for CNS penetration, a property often sought in neuroprotective curcumin analogues.

Polar Surface Area
Reported
TPSA 57.5 Ų Δ −9.3 Ų vs curcumin
May support passive permeability and CNS distribution research
Computational TPSA; in vitro permeability data required
Polar surface area Oral bioavailability Blood-brain barrier

Exclusive Access to SPINOL Chiral Ligand Architecture via Ketone Cyclization: A Reactivity Advantage Over Unsaturated Analogues

The saturated pentan-3-one core of the target compound enables an intramolecular Friedel-Crafts cyclization to form the spirocyclic SPINOL backbone, a privileged C₂-symmetric chiral ligand scaffold [1]. In contrast, the unsaturated analogue Ca 37 contains a 1,4-pentadiene-3-one bridge that cannot undergo analogous cyclization without prior reduction, introducing additional synthetic steps and yield losses. The brominated variant 1,5-bis(2-bromo-5-hydroxyphenyl)pentan-3-one has been explicitly used as a reactant for asymmetric SPINOL synthesis, demonstrating the scaffold's validated utility in this domain [2].

SPINOL Access
Class-level
Direct acid-catalyzed cyclization from saturated ketone
Eliminates reduction step required for unsaturated analogue
Reported for brominated derivative; may require optimization
Chiral ligands Asymmetric catalysis SPINOL

Commercial Availability and Purity: 98% HPLC Purity at Kilogram Scale vs. Limited Availability of Unsaturated Analogue

Multiple reputable vendors supply 1,5-bis(3-hydroxyphenyl)pentan-3-one at 98% purity (HPLC) with moisture ≤0.5%, and production scale is confirmed up to kilograms [1]. In contrast, the closely related unsaturated analogue 1,5-bis(3-hydroxyphenyl)-1,4-pentadiene-3-one (Ca 37) is primarily a research chemical with limited commercial availability and lower assured purity, often synthesized in-house in milligram quantities [2]. This supply chain disparity directly impacts procurement lead times and batch-to-batch reproducibility for industrial research programs.

Supply & Purity
Specification review
98% HPLC, moisture ≤0.5%, kg scale available
Supports procurement at development scale with batch reproducibility
Supplier-reported; independent QC verification recommended
Procurement Purity Scale-up

Targeted Application Scenarios for 1,5-Bis(3-hydroxyphenyl)pentan-3-one Based on Verified Differentiation


Chiral Catalyst Development: Direct SPINOL Ligand Synthesis

Research groups focused on asymmetric catalysis should specifically procure 1,5-bis(3-hydroxyphenyl)pentan-3-one over its unsaturated analogue for SPINOL-based ligand libraries. The saturated ketone permits direct acid-catalyzed spirocyclization without the need for prior alkene reduction, streamlining the synthetic route to oxazoline, phosphoramidite, and NHC ligands derived from SPINOL [1]. The confirmed 98% purity [2] ensures reproducible catalyst preparation at scale.

Curcumin Analogue Drug Discovery with Favorable CNS Physicochemistry

For CNS-targeted anti-inflammatory or anticancer programs, this compound offers a lower TPSA (57.5 Ų) and moderate lipophilicity (XLogP3 3.0) compared to curcumin [1]. These properties predict improved passive blood-brain barrier penetration while retaining the two phenolic hydrogen-bond donors critical for target engagement. The absence of the reactive Michael acceptor eliminates a potential source of non-specific covalent modification, potentially leading to cleaner pharmacological profiles [2].

High-Throughput Screening (HTS) Deck Diversification with a Saturated Scaffold

Medicinal chemistry groups building focused libraries around the curcumin pharmacophore can incorporate 1,5-bis(3-hydroxyphenyl)pentan-3-one as a control compound to differentiate Michael-acceptor-dependent activities from scaffold-dependent effects. The compound's reliable commercial supply (up to kg) [1] and well-defined computed descriptors [2] make it suitable for both initial hit identification and follow-up structure-activity relationship (SAR) studies without the synthetic burden of analogue preparation.

Application
Selection Property
Validation Focus
SPINOL chiral ligand synthesis
Direct cyclization precursor
Cyclization efficiency and enantiopurity
CNS permeability research models
Reduced TPSA and moderate logP profile
Membrane permeability and target engagement assessment
Screening deck diversification
Saturated scaffold without Michael acceptor
Scaffold-dependent vs electrophile-dependent activity
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